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Cat. No.: B081983 Get Quote

Introduction

Phenylacetone oxime (C₉H₁₁NO), also known as 1-phenyl-2-propanone oxime, is a significant

organic compound that serves as a valuable intermediate in the synthesis of various

pharmacologically active molecules.[1][2] Its chemical structure, featuring an oxime functional

group attached to a phenylacetone backbone, allows for a variety of chemical transformations,

making it a versatile building block in medicinal chemistry and organic synthesis.[1][2] The

primary applications of phenylacetone oxime lie in its role as a direct precursor to primary

amines, most notably amphetamine and its derivatives, through reduction reactions.[1]

Additionally, it can undergo other transformations, such as the Beckmann rearrangement, to

produce amides.[1] Phenylacetone oxime is also studied in biochemical research as a

metabolite in the deamination of certain amphetamine-based compounds.[1][3]

Key Chemical Transformations

The utility of phenylacetone oxime in pharmaceutical synthesis stems from the reactivity of

the oxime group. The two most prominent reactions are:

Reduction to Primary Amines: The oxime functional group is readily reduced to a primary

amine. This is the most common application in pharmaceutical intermediate synthesis,

particularly for producing 1-phenyl-2-propanamine (amphetamine).[1] Various reducing
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agents and methods can be employed, including catalytic hydrogenation (e.g., H₂ over

Palladium-on-carbon), sodium borohydride, and electrochemical reduction.[1]

Beckmann Rearrangement: In the presence of an acid catalyst (like polyphosphoric acid),

phenylacetone oxime can undergo a Beckmann rearrangement to form N-phenylacetamide

(acetanilide).[1] This reaction is a fundamental method for converting ketoximes into amides,

providing a pathway to a different class of compounds.[1]

Experimental Protocols
Protocol 1: Synthesis of Phenylacetone Oxime from
Phenyl-2-Propanone (P2P)
Principle: This protocol describes the direct oximation of phenyl-2-propanone (P2P) using

hydroxylamine hydrochloride in an alkaline medium. The reaction involves the nucleophilic

addition of hydroxylamine to the carbonyl group of P2P, followed by a dehydration step to yield

the oxime.[1]

Materials and Reagents:

Phenyl-2-propanone (P2P)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium hydroxide (NaOH) or other suitable base[2]

Ethanol or an alcohol-water mixture

Ether or other extraction solvent

Distilled water

Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel)

Heating mantle and magnetic stirrer

Procedure:
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Dissolve hydroxylamine hydrochloride in an alcohol-water mixture in a round-bottomed flask.

Slowly add a solution of sodium hydroxide to the flask to liberate the free hydroxylamine. The

medium should be alkaline.

Add phenyl-2-propanone to the reaction mixture.

Heat the mixture to reflux and stir for a designated period to ensure the reaction goes to

completion.[2]

After the reaction is complete, cool the mixture to room temperature.

Distill the mixture to remove the alcohol solvent.

Extract any unreacted starting material with ether.

The remaining aqueous solution contains the phenylacetone oxime. Further purification

can be achieved by recrystallization or distillation.[4][5] One reported method achieved an

88-90% yield of phenylacetone ketoxime, which was purified by distillation at 154-

156°C/30mmHg.[6]

Protocol 2: Electrochemical Reduction of Phenylacetone
Oxime to Amphetamine
Principle: This protocol details the synthesis of amphetamine (1-phenyl-2-aminopropane) via

the electrochemical reduction of phenylacetone oxime. The reduction is carried out in an

acidic medium using a nickel black or palladium black deposited cathode in a divided

electrochemical cell.

Materials and Reagents:

Phenylacetone oxime

Ethanol-water mixture (1:1)

Sulphuric acid (H₂SO₄) or Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)
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Ether

Nickel black or Palladium black deposited cathode

Lead plate anodes

Ceramic porous cup (for anode compartment)

1L beaker (electrolytic cell)

Power supply for electrolysis

Procedure:

Cell Assembly: Place two lead plate anodes inside a ceramic porous cup within a 1L beaker.

The porous cup serves as the anode compartment. The deposited nickel black or palladium

black electrode is used as the cathode.

Electrolyte Preparation:

Catholyte: Dissolve the phenylacetone oxime in a 1:1 alcohol-water mixture containing

5% aqueous HCl.

Anolyte: Prepare a 10% aqueous sulphuric acid solution and place it in the anode

compartment (the porous cup).

Electrolysis:

Maintain the cell temperature at approximately 298K (25°C).

Stir the catholyte with a glass stirrer.

Apply a current to initiate the electrolysis. The reduction of the oxime to the amine occurs

at the cathode.

Work-up and Isolation:

After the electrolysis is complete, distill the catholyte solution to remove the alcohol.
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Extract any unreacted oxime from the remaining aqueous solution using ether.

Make the remaining solution strongly basic by adding sodium hydroxide.

Distill the liberated amphetamine base at its boiling point (473K-476K or 200-203°C).

Data Presentation
Table 1: Physical and Chemical Properties of Phenylacetone Oxime

Property Value Source

Molecular Formula C₉H₁₁NO [7][8][9]

Molecular Weight 149.19 g/mol [1][7][8][9]

Appearance Powder [7]

Melting Point 63°C - 68°C [2][8]

CAS Number 13213-36-0 [1][8]

Table 2: Yield of Amphetamine from Electrochemical Reduction of Phenylacetone Oxime

Cathode Material Medium Yield (%) Source

Palladium Black Acidic 30%

Nickel Black Acidic 8-10%

Palladium Black Basic No Reduction

Nickel Black Basic No Reduction

Note: Reduction did not proceed in a basic medium, possibly due to the conversion of the

oxime to its conjugate base, which is resistant to reduction under these conditions.
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Workflow for Phenylacetone Oxime Synthesis
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Logical Role of Phenylacetone Oxime
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: Phenylacetone Oxime as a Versatile
Intermediate in Pharmaceutical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081983#use-of-phenylacetone-oxime-in-
pharmaceutical-intermediate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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